molecular formula C10H12BrN3S B13279763 N-[1-(5-Bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine

N-[1-(5-Bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13279763
M. Wt: 286.19 g/mol
InChI Key: ICLSDFPGKFEKIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(5-Bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine ( 1184060-07-8) is a chemical compound with the molecular formula C10H12BrN3S and a molecular weight of 286.19 . This reagent features a bromothiophene group linked to a 1-methyl-1H-pyrazol-4-amine moiety, a structural motif of significant interest in medicinal chemistry . The pyrazole core is a privileged scaffold in drug discovery, known to exhibit a wide spectrum of biological activities. Scientific literature indicates that pyrazole-containing compounds are frequently explored for their potential anti-microbial, anti-inflammatory, anticancer, and anti-convulsant properties, among others . Furthermore, recent research has identified potent, brain-penetrable bioactive molecules containing alternative pyrazole-based structures, such as pyrazolo[1,5-a]pyrazin-4-ones, which act as selective positive allosteric modulators of the GluN2A subunit of NMDA receptors, highlighting the ongoing therapeutic relevance of this chemical class in neuroscience . As a building block, this compound can be utilized in various chemical syntheses, including metal-catalyzed cross-coupling reactions, to generate more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies . This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H12BrN3S

Molecular Weight

286.19 g/mol

IUPAC Name

N-[1-(5-bromothiophen-2-yl)ethyl]-1-methylpyrazol-4-amine

InChI

InChI=1S/C10H12BrN3S/c1-7(9-3-4-10(11)15-9)13-8-5-12-14(2)6-8/h3-7,13H,1-2H3

InChI Key

ICLSDFPGKFEKIA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(S1)Br)NC2=CN(N=C2)C

Origin of Product

United States

Preparation Methods

Detailed Reaction Conditions

Step Reagents & Conditions Notes
Bromination of Thiophene Thiophene + N-bromosuccinimide (NBS), 0–5°C, inert atmosphere Selective monobromination at 5-position
Alkylation 5-Bromothiophene + ethyl halide or Grignard reagent, solvent: THF or DMF, 0–25°C Formation of 1-(5-bromothiophen-2-yl)ethyl intermediate
Coupling with Pyrazol-4-amine 1-(5-Bromothiophen-2-yl)ethyl intermediate + 1-methyl-1H-pyrazol-4-amine, base (e.g., K2CO3), solvent: ethanol or acetonitrile, reflux or room temperature Nucleophilic substitution forming final amine

Industrial Scale Considerations

  • Automation and Reactor Design: Large-scale synthesis employs automated reactors to ensure precise temperature control and reproducibility.
  • Catalysts: Use of catalysts (e.g., palladium-based for coupling reactions) can improve yield and selectivity.
  • Purification: Column chromatography using silica gel with hexane/ethyl acetate gradients is standard for purification.
  • Yield Optimization: Stoichiometric ratios and reaction times are optimized to maximize yield and minimize by-products.

Analytical and Characterization Techniques

To confirm the structure and purity of N-[1-(5-bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine, the following techniques are recommended:

Technique Purpose
Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) Verify functional groups and connectivity
High-Resolution Mass Spectrometry (HRMS) Confirm molecular weight and formula
High-Performance Liquid Chromatography (HPLC) Assess purity (>95% recommended)
X-ray Diffraction (XRD) Determine crystallinity and stereochemistry

Comparative Table of Related Compounds and Structural Variants

Compound Name Structural Difference Impact on Reactivity/Properties
N-[1-(5-Bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine Amine at 3-position of pyrazole ring Different electronic distribution, biological activity
(5-Bromothiophen-2-yl)(4-methyl-1H-pyrazol-1-yl)methanone Methanone linkage replacing ethyl amine linkage Altered reactivity and binding profile
5-Bromothiophene-2-carbaldehyde Aldehyde functional group Intermediate in synthesis, reactive site

Research Findings and Applications Related to Preparation

  • The bromination step is critical for regioselectivity; improper conditions lead to polybrominated by-products that reduce yield.
  • Coupling efficiency depends heavily on the purity of intermediates and reaction environment; inert atmosphere and moisture exclusion improve outcomes.
  • The final compound's unique combination of bromothiophene and pyrazole amine moieties confers promising biological activities, making the synthesis route valuable for medicinal chemistry research.
  • Optimization studies suggest that mild bases and moderate temperatures (25–60°C) for the coupling step balance reaction rate and product stability.

Summary Table: Preparation Workflow

Step No. Reaction Stage Key Reagents/Conditions Outcome
1 Bromination of Thiophene NBS, 0–5°C, inert atmosphere 5-Bromothiophene intermediate
2 Alkylation/Ethylation Ethyl halide or Grignard reagent, THF/DMF, 0–25°C 1-(5-Bromothiophen-2-yl)ethyl intermediate
3 Coupling with 1-methylpyrazol-4-amine Base (K2CO3), ethanol/acetonitrile, reflux/RT Target compound this compound

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-Bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

N-[1-(5-Bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(5-Bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The bromothiophene moiety can interact with biological macromolecules, potentially inhibiting or modulating their activity. The pyrazol-amine structure may also contribute to binding affinity and specificity towards certain enzymes or receptors .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural Comparison of Target Compound and Analogues

Compound Name Core Structure Substituent Group Key Functional Differences Molecular Weight (g/mol)
Target Compound 1-Methylpyrazol-4-amine 5-Bromothiophen-2-yl ethyl Bromothiophene, ethyl linker ~311.2 (calculated)
N-[1-(3-Methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine Same 3-Methoxyphenyl ethyl Methoxy (electron-donating) vs. bromine (electron-withdrawing) 231.29
N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine Same 4-Bromophenyl methyl Bromophenyl (non-heterocyclic) Not reported
Piperazinyl quinolones with 5-bromothiophene Quinolone core 5-Bromothiophen-2-yl oxoethyl Oxoethyl linker, quinolone core 453–470
  • Bromothiophene vs.
  • Ethyl vs. Methyl Linker : The ethyl chain in the target compound may enhance conformational flexibility compared to methyl-linked analogues (e.g., ) .

Research Findings and Implications

Metabolic Stability : Bromine’s resistance to oxidative metabolism may extend the target’s half-life compared to methoxy or fluorine-substituted analogues .

SAR Insights :

  • Bromothiophene enhances activity against Gram-negative bacteria compared to phenyl analogues .
  • Ethyl linkers improve bioavailability over rigid methyl linkers .

Biological Activity

N-[1-(5-Bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C10H12BrN3SC_{10}H_{12}BrN_3S, with a molecular weight of approximately 286.19 g/mol. The compound features a bromothiophene moiety linked to a pyrazole ring, which enhances its chemical properties and potential therapeutic applications.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits promising biological activities, particularly in the context of drug discovery. The compound has been shown to interact with various biological targets, including enzymes and receptors, which may lead to modulation of key biological pathways .

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression. For instance, similar pyrazole derivatives have demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Cell Cycle Arrest : Research indicates that compounds with similar structures can induce cell cycle arrest in cancer cells, particularly at the S and G2/M phases, leading to apoptosis .
  • Antiproliferative Effects : Studies have shown that this compound can exhibit antiproliferative activity against various cancer cell lines, suggesting its potential as an anticancer agent .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

Study Cell Line IC50 (µM) Mechanism
Study 1HePG-2 (liver cancer)0.127CDK2 inhibition
Study 2MCF-7 (breast cancer)0.560Apoptosis induction
Study 3PC-3 (prostate cancer)0.200Cell cycle arrest

These studies highlight the compound's potential effectiveness against multiple types of cancer cells, with varying degrees of potency depending on the specific cell line tested .

Structure–Activity Relationship (SAR)

The unique structure of this compound allows for specific interactions that enhance its biological activity:

Structural Feature Effect on Activity
Bromothiophene moietyEnhances binding affinity to targets
Pyrazole ringFacilitates enzyme inhibition
Ethyl substitutionModulates steric properties

The combination of these features contributes to the compound's distinct pharmacological profile compared to other similar compounds .

Potential Applications

Given its promising biological activity, this compound is being explored for various applications:

  • Cancer Therapeutics : Its ability to inhibit key enzymes and induce apoptosis positions it as a candidate for developing new anticancer therapies.
  • Antiviral Agents : Similar compounds have shown efficacy against viral infections, suggesting potential antiviral applications .
  • Materials Science : Beyond medicinal chemistry, the unique properties of this compound may be leveraged in materials science for developing novel materials with specific electronic or optical properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[1-(5-Bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation of 5-bromothiophene derivatives with pyrazole amines. Microwave-assisted reactions (e.g., 80°C for 30 minutes under nitrogen) enhance reaction speed and yield . Purification via column chromatography (silica gel, ethyl acetate/hexane, 3:7 v/v) ensures high purity. Optimization strategies include testing polar aprotic solvents (DMF, THF), acid catalysts (p-toluenesulfonic acid), and controlled temperature gradients to minimize side products .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Methodological Answer :

  • 1H/13C NMR : Confirm amine (-NH) protons (δ 3.1–3.5 ppm) and bromothiophene aromatic signals (δ 6.8–7.2 ppm).
  • FT-IR : C-Br stretching (~550 cm⁻¹) and N-H bending (~1600 cm⁻¹).
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond angles (e.g., C-S-C ~92°) and packing motifs .

Q. How is the compound’s purity assessed, and what analytical thresholds are acceptable for research use?

  • Methodological Answer : HPLC (C18 column, acetonitrile/water gradient, 1.0 mL/min) with UV detection (254 nm) ensures >95% purity. Residual solvents are quantified via GC-MS, adhering to ICH guidelines (<0.1% for DMF) .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting or shifts) be resolved during characterization?

  • Methodological Answer : Tautomeric equilibria or impurities may cause discrepancies. Use 2D NMR (COSY, HSQC) to assign ambiguous signals. Recrystallization in ethanol/water (7:3 v/v) removes impurities. Compare experimental shifts with DFT-calculated values (B3LYP/6-31G* basis set) to validate assignments .

Q. What computational strategies predict the compound’s biological activity, and how do they align with experimental results?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina simulates binding to GPCRs (e.g., ΔG ≈ -9.2 kcal/mol for cannabinoid receptors).
  • MD simulations (GROMACS) : Assess ligand-receptor stability over 100 ns trajectories.
  • QSAR models : Use electronic descriptors (HOMO-LUMO gap, dipole moment) to predict IC50 values. Validate with in vitro assays (e.g., TNF-α inhibition IC50 = 38 nM in PBMCs) .

Q. What role does the bromothiophene moiety play in modulating electronic properties for material science applications?

  • Methodological Answer : The bromine atom acts as an electron-withdrawing group, lowering the LUMO (-2.1 eV) and enhancing charge transport. Cyclic voltammetry reveals redox peaks (E1/2 = -1.3 V vs. Ag/AgCl). UV-Vis spectroscopy (λmax ≈ 300 nm) correlates with DFT-calculated π→π* transitions .

Q. How can researchers design experiments to study the compound’s pharmacokinetic profile while minimizing emetogenic effects?

  • Methodological Answer : Use rat pica feeding models to quantify kaolin consumption (emesis surrogate). Compare therapeutic indices (TI = pica D50 / anti-inflammatory D50). For TI > 500, optimize substituents (e.g., methyl vs. ethyl groups) to reduce CNS penetration while maintaining PDE4 inhibition (IC50 < 50 nM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.